(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
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Overview
Description
(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, also known as EMS-Morpholino, is an organometallic compound with a wide range of applications in scientific research. EMS-Morpholino is a versatile compound that has been used in a variety of lab experiments, including drug development, biochemistry, and molecular biology. EMS-Morpholino has been found to have an array of biochemical and physiological effects, making it a valuable tool for scientists.
Scientific Research Applications
Antimicrobial Activities
Several studies have investigated the antimicrobial properties of compounds related to (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine. For instance, Bektaş et al. (2007) synthesized derivatives of morpholine and evaluated their antimicrobial activities, finding some of these compounds to possess good to moderate activities against test microorganisms Bektaş et al., 2007.
Antibacterial Activity
Cai Zhi (2010) conducted research on compounds involving morpholine, leading to the creation of a molecule with significant antibacterial activity Cai Zhi, 2010.
Synthesis and Molecular Structure Analysis
A variety of studies have focused on the synthesis and structural analysis of morpholine derivatives. Kuznetsov et al. (2007) developed a synthesis method for pyrido[3,4-d]pyrimidines using compounds related to morpholine Kuznetsov, Nam, & Chapyshev, 2007. Additionally, Behr et al. (2000) explored the hydroaminomethylation of fatty acids with morpholine, yielding interesting surfactant substrates Behr, Fiene, Buss, & Eilbracht, 2000.
Application in Organic Chemistry
Jurd (1978) reported on the reaction of morpholine with 2-Benzyl-5-methoxy-1,4-benzoquinones, leading to novel amination reactions and the formation of morpholino derivatives Jurd, 1978.
Catalysis and Reaction Mechanisms
Utsunomiya and Hartwig (2003) described a ruthenium-catalyzed hydroamination process involving morpholine, contributing to advancements in organic synthesis Utsunomiya & Hartwig, 2003.
Biodegradable Polymer Synthesis
Veld, Dijkstra, and Feijen (1992) researched the synthesis of polyesteramides with pendant functional groups using morpholine derivatives, important for developing biodegradable polymers Veld, Dijkstra, & Feijen, 1992.
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological targets. The morpholine ring is a common feature in many drugs and can contribute to their lipophilicity and ability to cross biological membranes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-2-20-16-6-4-15(5-7-16)14-17-8-3-9-18-10-12-19-13-11-18/h4-7,17H,2-3,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOCZCYQGXYZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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